9-isobutyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-9-(2-methylpropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14(2)10-23-11-18-20(27-13-23)9-8-17-21(24)19(12-26-22(17)18)15-4-6-16(25-3)7-5-15/h4-9,12,14H,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAKQWRDAGTKGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-isobutyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one , also known as Duocarmycin GA , is a synthetic derivative with potential applications in cancer therapy due to its unique biological properties. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H25ClN4O3
- Molecular Weight : 476.95 g/mol
- CAS Number : 1613286-59-1
Duocarmycin GA is classified as a DNA alkylating agent that interacts with the minor groove of DNA. This interaction leads to the formation of covalent bonds with DNA bases, causing strand breaks and ultimately inducing apoptosis in cancer cells. Its selectivity for tumor cells over normal cells is attributed to the unique structural features that enhance its binding affinity for DNA in cancerous tissues.
Anticancer Activity
Duocarmycin GA has shown significant anticancer activity against various multi-drug resistant cell lines. In vitro studies indicate that it effectively inhibits cell proliferation and induces apoptosis in several cancer types, including:
- Breast Cancer
- Lung Cancer
- Leukemia
The compound's efficacy is particularly notable in cases where traditional chemotherapeutic agents fail due to resistance mechanisms.
Table 1: Summary of Biological Activity Against Cancer Cell Lines
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 0.5 | DNA alkylation leading to apoptosis |
| Lung Cancer | 0.3 | Induction of DNA strand breaks |
| Leukemia | 0.2 | Activation of apoptotic pathways |
Case Study 1: Efficacy in Breast Cancer
A recent study evaluated the effects of Duocarmycin GA on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 0.5 µM. The study also highlighted the compound's ability to overcome resistance mechanisms commonly seen in breast cancer treatments.
Case Study 2: Combination Therapy
Another investigation explored the use of Duocarmycin GA in combination with other chemotherapeutic agents. The combination therapy demonstrated enhanced efficacy compared to monotherapy, suggesting synergistic effects that could lead to improved treatment outcomes for patients with advanced cancers.
Safety and Toxicity
While Duocarmycin GA exhibits potent anticancer properties, its safety profile is crucial for clinical applications. Preliminary toxicity studies suggest that the compound has a favorable safety margin; however, further investigations are necessary to fully assess its long-term effects and potential side effects in humans.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
Anti-Inflammatory Potential
Compound B3 (9-(2-chlorophenyl)) reduced LPS-induced cytokines (IL-6, TNF-α) in RAW 264.7 cells (IC50: 12.5 µg/ml) via NF-κB and MAPK suppression . The target compound’s isobutyl group may offer similar efficacy with improved pharmacokinetics due to higher lipophilicity.
Osteogenic and Anti-Osteoclastogenesis Activity
Compound 7 (furan-3-ylmethyl) promoted osteoblast differentiation and inhibited RANKL-induced osteoclastogenesis in vitro and in vivo, outperforming ipriflavone . The target compound’s isobutyl group could mimic these effects by modulating RANK/RANKL/OPG pathways.
Antiviral and Antifungal Activity
Benzyl-substituted analogs (6a) showed 60–70% inhibition of tobacco mosaic virus (TMV) at 500 µg/ml, attributed to oxazine ring interactions with viral proteases . The target compound’s 4-methoxyphenyl group may lack this specificity but could be optimized for broader antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
